![molecular formula C16H13Cl2N3O3 B2814971 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide CAS No. 477851-55-1](/img/structure/B2814971.png)
3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide
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Overview
Description
“3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide” is a chemical compound with the CAS number 477851-55-1 . It is also known as “(Z)-{2-[(2,4-dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate” and "Propanamide, N-(2,4-dichlorophenyl)-3-[[[(phenylamino)carbonyl]oxy]imino]-" .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Antimalarial and Antimicrobial Properties : Investigations into related compounds suggest that derivatives of 1,3,5-triazine exhibit antimalarial and antimicrobial activities. While direct evidence for this specific compound is limited, exploring its potential in combating infectious diseases could be worthwhile .
- Hydroboration-Deboronation Strategy : In 2005, Renaud and colleagues described a radical chain reaction for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves protodeboronation of in situ generated catechol boronic esters. Although their work primarily focused on catechol boronic esters, it provides insights into the broader field of boron chemistry and potential applications .
- Functional Group Transformations : Boron moieties can be converted into various functional groups. The stability of pinacol boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product. Researchers have explored alkenylations, alkynylations, and arylations using these stable building blocks .
Catalysis and Organic Synthesis
Biological Activity and Drug Development
Chemical Reactions and Transformations
Materials Science and Functional Groups
Future Directions
properties
IUPAC Name |
[(Z)-[3-(2,4-dichloroanilino)-3-oxopropylidene]amino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c17-11-6-7-14(13(18)10-11)21-15(22)8-9-19-24-16(23)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22)/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJNRGUUPHPYKK-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide |
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